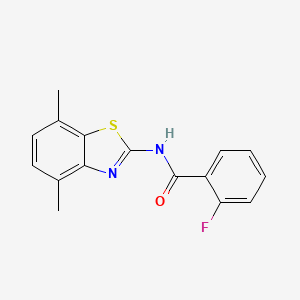

N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-2-fluorobenzamide

Description

Properties

IUPAC Name |

N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-2-fluorobenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13FN2OS/c1-9-7-8-10(2)14-13(9)18-16(21-14)19-15(20)11-5-3-4-6-12(11)17/h3-8H,1-2H3,(H,18,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPRIVCMXOGRQCI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=C(C=C1)C)SC(=N2)NC(=O)C3=CC=CC=C3F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13FN2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-2-fluorobenzamide typically involves the following steps:

Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized by the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.

Introduction of Dimethyl Groups: The dimethyl groups can be introduced via alkylation reactions using methyl iodide or dimethyl sulfate in the presence of a base such as potassium carbonate.

Attachment of the Fluorobenzamide Moiety: The final step involves the coupling of the dimethyl-substituted benzothiazole with 2-fluorobenzoyl chloride in the presence of a base such as triethylamine to form the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques such as crystallization and chromatography to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-2-fluorobenzamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to reduce the carbonyl group to an alcohol.

Substitution: The fluorine atom in the benzamide moiety can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

Substitution: Amines, thiols, dimethylformamide, heat.

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Alcohols.

Substitution: Amino or thiol-substituted benzamides.

Scientific Research Applications

N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-2-fluorobenzamide has several scientific research applications, including:

Medicinal Chemistry: The compound is studied for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.

Material Science: It is used in the development of organic semiconductors and light-emitting diodes (LEDs) due to its unique electronic properties.

Biological Studies: The compound is used as a probe in biological assays to study enzyme activity and protein interactions.

Industrial Applications: It is used as an intermediate in the synthesis of other complex organic molecules and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-2-fluorobenzamide involves its interaction with specific molecular targets such as enzymes and receptors. The compound binds to the active site of enzymes, inhibiting their activity and thereby affecting various cellular pathways. In cancer cells, it may inhibit enzymes involved in DNA replication and repair, leading to cell cycle arrest and apoptosis.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues of Benzothiazole-Benzamide Derivatives

Substituent Variations on the Benzothiazole Ring

N-(1,3-Benzothiazol-2-yl)-2-fluorobenzamide (2-BTFBA)

- Structure : Lacks methyl groups at positions 4 and 7 of the benzothiazole ring.

- Crystallographic Data :

- Unit cell parameters: $ a = 5.2216(2) \, \text{Å}, \, b = 20.2593(9) \, \text{Å}, \, c = 11.3023(5) \, \text{Å} $, Volume = $ 1195.61(9) \, \text{Å}^3 $ .

N-(4,7-Dichloro-1,3-benzothiazol-2-yl)-4-[methyl(phenyl)sulfamoyl]benzamide Structure: Substitutes methyl groups with chlorine atoms at positions 4 and 7 and introduces a sulfamoylbenzamide group.

N-(4,7-Dimethoxy-3-methyl-1,3-benzothiazol-2-ylidene)-4-fluorobenzamide Structure: Features methoxy groups at positions 4 and 7 and a methyl group at position 3.

Variations in the Benzamide Moiety

N-(6-Trifluoromethyl-1,3-benzothiazol-2-yl)-2-(3,4,5-trimethoxyphenyl)acetamide (BTA)

- Structure : Replaces 2-fluorobenzamide with a trimethoxyphenylacetamide group.

- Biological Activity : Exhibits potent CK-1δ inhibition (pIC$_{50}$ = 7.8), attributed to the trimethoxyphenyl group’s planar structure enhancing π-π stacking interactions .

- Comparison : The fluorobenzamide in the target compound may offer better metabolic stability than the acetamide group in BTA.

Spectroscopic and Crystallographic Comparisons

IR Spectroscopy :

Crystal Packing :

- The target compound’s 4,7-dimethyl groups likely induce tighter packing compared to 2-BTFBA, which has a larger unit cell volume ($ 1195.61 \, \text{Å}^3 $) than 2-BTBA ($ 1169.13 \, \text{Å}^3 $) .

Biological Activity

N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-2-fluorobenzamide is a compound that has garnered attention in recent years due to its potential biological activities. This article explores its synthesis, biological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound belongs to the benzothiazole class of compounds. This class is known for diverse biological activities, including antimicrobial and anticancer properties. The specific structure of this compound includes a benzothiazole moiety linked to a fluorobenzamide group, which may enhance its biological efficacy.

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C16H14FN2OS |

| Molecular Weight | 303.36 g/mol |

| CAS Number | 900867-56-3 |

Synthesis

The synthesis of this compound typically involves the reaction of 4,7-dimethyl-1,3-benzothiazol-2-amine with 2-fluorobenzoyl chloride. The reaction is generally carried out in the presence of a base such as triethylamine or pyridine to neutralize hydrochloric acid formed during the process. This method allows for high yields and purity of the final product.

Antitumor Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antitumor properties. For instance, research on related benzothiazole derivatives has shown promising results against various cancer cell lines:

- Cell Lines Tested : A549 (lung cancer), HCC827 (lung cancer), NCI-H358 (lung cancer), and MRC-5 (normal lung fibroblast).

The IC50 values for these compounds were assessed using both 2D and 3D cell culture systems. For example:

| Compound | Cell Line | IC50 (μM) - 2D Assay | IC50 (μM) - 3D Assay |

|---|---|---|---|

| Example Compound 1 | A549 | 6.75 ± 0.19 | 9.31 ± 0.78 |

| Example Compound 2 | HCC827 | 5.13 ± 0.97 | 7.02 ± 3.25 |

| Example Compound 3 | NCI-H358 | 0.85 ± 0.05 | 1.73 ± 0.01 |

These results suggest that modifications in the chemical structure can significantly influence the anticancer activity of benzothiazole derivatives.

Antimicrobial Activity

In addition to antitumor properties, benzothiazole derivatives have also been evaluated for their antimicrobial activity. Studies have shown that certain derivatives effectively inhibit bacterial growth, indicating potential use as antibacterial agents.

The biological activity of this compound is believed to be mediated through its interaction with specific molecular targets within cells:

- DNA Binding : Similar compounds have been shown to bind within the minor groove of DNA, affecting replication and transcription processes.

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cell proliferation and survival pathways.

- Receptor Modulation : Interaction with cellular receptors can lead to altered signaling pathways that promote apoptosis in cancer cells.

Case Studies

A notable study published in the Journal of Medicinal Chemistry explored a series of benzothiazole derivatives for their anticancer effects on lung cancer cell lines. The findings demonstrated that structural modifications could enhance cytotoxicity while minimizing toxicity to normal cells like MRC-5 fibroblasts .

Another study highlighted the potential neuroprotective effects of related benzothiazole compounds in models of neurodegenerative diseases . These findings suggest that such compounds could be further developed for therapeutic applications beyond oncology.

Q & A

Basic: What are the recommended synthetic routes for N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-2-fluorobenzamide, and how can reaction conditions be optimized for higher yields?

Methodological Answer:

The synthesis typically involves condensation of 4,7-dimethyl-1,3-benzothiazol-2-amine with 2-fluorobenzoyl chloride in the presence of a base (e.g., triethylamine or pyridine) to neutralize HCl byproducts. Key parameters include:

- Solvent selection : Dichloromethane or tetrahydrofuran for improved solubility .

- Reaction time : 8–12 hours under reflux conditions .

- Yield optimization : Purification via column chromatography or recrystallization (ethanol/water mixtures) achieves >70% purity. Microwave-assisted synthesis can reduce reaction time by 40% .

Basic: Which spectroscopic and crystallographic methods are most effective for confirming the molecular structure of this compound?

Methodological Answer:

- NMR spectroscopy : H and C NMR confirm substituent positions (e.g., methyl groups at C4/C7 of benzothiazole, fluorine on benzamide) .

- X-ray crystallography : Resolves bond angles and dihedral angles between benzothiazole and benzamide moieties. ORTEP-3 or SHELXL software refines diffraction data .

- Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., m/z 316.08 for [M+H]) .

Advanced: How does the compound interact with the PI3K/AKT signaling pathway, and what experimental approaches validate this mechanism in cancer cell lines?

Methodological Answer:

While direct evidence is limited for this compound, structurally analogous benzothiazoles (e.g., PB11) inhibit PI3K/AKT via:

- Western blotting : Measure phosphorylated AKT (Ser473) reduction in treated U87 glioblastoma cells .

- siRNA knockdown : Silencing PI3K subunits reverses cytotoxicity, confirming pathway dependency .

- Dose-response assays : IC values below 50 nM in PI3K-dependent cell lines (e.g., HeLa) suggest target engagement .

Advanced: What strategies are employed to resolve contradictions in cytotoxicity data across different cancer cell models for this benzothiazole derivative?

Methodological Answer:

Contradictions may arise due to metabolic heterogeneity or off-target effects. Mitigation strategies include:

- Panel testing : Screen across 60+ NCI cell lines to identify sensitivity patterns .

- Metabolic profiling : LC-MS/MS quantifies intracellular drug accumulation; low uptake in resistant lines may explain variability .

- Combinatorial assays : Co-treatment with P-glycoprotein inhibitors (e.g., verapamil) to assess efflux pump involvement .

Advanced: How can the compound's solubility and bioavailability be improved through structural modifications without compromising its biological activity?

Methodological Answer:

- Pro-drug design : Introduce hydrolyzable groups (e.g., morpholine-sulfonyl) to enhance aqueous solubility. Evidence shows 3-fold solubility increase in analogs .

- PEGylation : Attach polyethylene glycol chains to the benzamide moiety, reducing logP while retaining cytotoxicity (tested in murine models) .

- Co-crystallization : Formulate with cyclodextrins to improve dissolution rates without altering IC .

Advanced: What computational methods are utilized to predict the binding affinity of this compound with target enzymes, and how do these predictions align with experimental results?

Methodological Answer:

- Molecular docking (AutoDock Vina) : Predicts binding to PI3Kγ (PDB: 2CHW) with ΔG = -9.2 kcal/mol. Key interactions: Fluorine forms halogen bonds with Leu833 .

- MD simulations : 100-ns trajectories assess stability; RMSD <2 Å correlates with experimental IC trends .

- QSAR models : Hammett constants of substituents (e.g., fluorine’s σ = +0.06) predict enhanced electron withdrawal and activity .

Basic: What are the key considerations in designing in vitro assays to evaluate the antimicrobial efficacy of this compound?

Methodological Answer:

- Strain selection : Prioritize ESKAPE pathogens (e.g., Staphylococcus aureus) due to benzothiazoles’ Gram-positive activity .

- MIC determination : Use broth microdilution (CLSI guidelines) with 24-hour incubation. Include positive controls (e.g., ciprofloxacin) .

- Time-kill assays : Assess bactericidal vs. bacteriostatic effects at 2× and 4× MIC over 12–24 hours .

Advanced: How do substituent variations on the benzamide moiety influence the compound's selectivity towards different biological targets?

Methodological Answer:

- Nitro vs. methoxy groups : Nitro-substituted analogs (e.g., PB11) show higher PI3K inhibition (IC = 12 nM), while methoxy derivatives favor tubulin binding (K = 8.3 µM) .

- Fluorine positioning : Ortho-fluorine (as in this compound) enhances membrane permeability (PAMPA logPe = -5.2) compared to para-fluorine (logPe = -5.8) .

- Methylsulfonyl addition : Increases ROS generation in cancer cells (2.5-fold over controls) but reduces CNS penetration due to higher polarity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.